



# Application Notes and Protocols: [Ser140]-PLP(139-151) EAE Induction in SJL Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | [Ser140]-plp(139-151) |           |
| Cat. No.:            | B10787862             | Get Quote |

#### Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The relapsing-remitting EAE model in SJL mice, induced by immunization with the proteolipid protein (PLP) peptide fragment [Ser140]-PLP(139-151), is particularly valuable as it closely mimics the most common form of human MS. This model is instrumental for studying the pathogenesis of autoimmunity, CNS inflammation, demyelination, cell trafficking, and for evaluating the efficacy of potential therapeutic agents.

The [Ser140]-PLP(139-151) peptide is a synthetic variant of the native mouse PLP(139-151) peptide where the cysteine at position 140 is replaced by serine to enhance stability without compromising its encephalitogenic activity.[1] Immunization with this peptide emulsified in Complete Freund's Adjuvant (CFA) initiates the expansion and differentiation of myelin-specific CD4+ T cells, which are the primary mediators of EAE.[2][3] The addition of Pertussis Toxin (PTX) can be used to modulate the disease course, typically leading to an earlier onset and a more severe initial wave of paralysis, but it may reduce the incidence of relapses.[2][4][5]

These application notes provide a detailed protocol for the induction of EAE in SJL mice using [Ser140]-PLP(139-151) and a summary of expected quantitative outcomes.

### **Quantitative Data Summary**



The following tables summarize the expected quantitative data from EAE induction in SJL mice using [Ser140]-PLP(139-151). These values can vary based on the specific laboratory conditions, mouse substrain, and the inclusion of Pertussis Toxin.

Table 1: EAE Induction Parameters and Expected Outcomes

| Parameter                          | Without PTX                            | With PTX                            |
|------------------------------------|----------------------------------------|-------------------------------------|
| Antigen                            | [Ser140]-PLP(139-151)                  | [Ser140]-PLP(139-151)               |
| Adjuvant                           | Complete Freund's Adjuvant<br>(CFA)    | Complete Freund's Adjuvant<br>(CFA) |
| Pertussis Toxin (PTX)              | Not administered                       | Administered                        |
| Disease Incidence                  | 90-100%[2][4]                          | 90-100%[2][4]                       |
| Disease Onset                      | 10-15 days post-<br>immunization[2][6] | 9-14 days post-<br>immunization[2]  |
| Mean Maximum Score (First Episode) | 2.0 - 3.5[2]                           | Higher end of 2.0 - 3.5[2]          |
| Relapse Rate                       | 50-80%[4]                              | As low as 20%[4]                    |

Table 2: Clinical Scoring System for EAE in Mice



| Score | Clinical Signs                                                                                     |  |
|-------|----------------------------------------------------------------------------------------------------|--|
| 0     | Normal mouse; no overt signs of disease.[7]                                                        |  |
| 0.5   | Tip of tail is limp.[7]                                                                            |  |
| 1.0   | Limp tail.[7]                                                                                      |  |
| 1.5   | Limp tail and hind leg issues (e.g., one leg falls through wire rack).[7]                          |  |
| 2.0   | Limp tail and weak hind legs (wobbly gait).[7]                                                     |  |
| 2.5   | Limp tail and dragging of both hind legs.[7]                                                       |  |
| 3.0   | Limp tail and complete hind leg paralysis.                                                         |  |
| 3.5   | Limp tail, complete hind leg paralysis, and partial front leg paralysis.                           |  |
| 4.0   | Limp tail, complete hind and partial front leg paralysis; mouse is minimally moving but alert. [8] |  |
| 5.0   | Moribund state or mouse euthanized due to severe paralysis.[8]                                     |  |

Note: In-between scores (e.g., 0.5, 1.5, 2.5, 3.5) are commonly used to more accurately describe the clinical picture when it lies between two defined scores.[8]

### **Experimental Protocols**

This section provides a detailed methodology for the induction of EAE in SJL mice using [Ser140]-PLP(139-151).

#### **Materials**

- Female SJL/J mice, 8-12 weeks old
- [Ser140]-PLP(139-151) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)[9]



- Pertussis Toxin (PTX) (optional)
- Phosphate Buffered Saline (PBS)
- 1 mL syringes
- 27G ½" needles
- Small animal clippers

#### **Protocol**

- Mouse Acclimation: Acclimate SJL mice for at least one to two weeks in the laboratory environment prior to immunization to minimize stress, as stress can inhibit EAE development.[2][10]
- Preparation of Antigen Emulsion:
  - Prepare an emulsion of [Ser140]-PLP(139-151) in CFA. A common final concentration for the peptide is 50-150 μg per mouse.[9]
  - The emulsion is typically a 1:1 ratio of the peptide solution in PBS and CFA.
  - To create a stable emulsion, draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock and forcefully push the contents back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.
- Immunization:
  - Shave the backs of the mice to expose the injection sites.
  - Inject a total of 0.1 mL to 0.2 mL of the emulsion subcutaneously (s.c.) distributed over two to four sites on the back and flanks of each mouse.[2][11]
  - After each injection, keep the needle inserted into the subcutaneous space for 10-15 seconds to prevent leakage of the emulsion.



- Pertussis Toxin Administration (Optional):
  - If using PTX to enhance the initial wave of EAE, administer 100-200 ng of PTX in 0.1 mL of PBS via intraperitoneal (i.p.) injection on the day of immunization and optionally again 48 hours later.[9][11]
- Clinical Monitoring:
  - Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 postimmunization.[6]
  - Weigh the mice and score their clinical signs according to the scale provided in Table 2.
  - Provide easy access to food and water for mice showing signs of paralysis. Subcutaneous administration of Ringer's solution may be necessary for mice unable to reach water.
- Definition of Relapse: A relapse is typically defined as an increase in clinical score of at least one full point from the lowest score during the remission period.[8]

## Visualizations

### **Experimental Workflow for EAE Induction**





Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for EAE induction in SJL mice.

### **Signaling Pathway in EAE Pathogenesis**





Click to download full resolution via product page

Caption: Pathogenesis of EAE following immunization.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PLP (139-151) peptide HSLGKWLGHPDKF [CAS 122018-58-0] [sb-peptide.com]
- 2. Hooke Protocols EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 3. Male SJL mice do not relapse after induction of EAE with PLP 139-151 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hooke Contract Research EAE PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Hooke Protocols EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 7. inotiv.com [inotiv.com]
- 8. Hooke Contract Research Experimental autoimmune encephalomyelitis (EAE) Mouse EAE scoring [hookelabs.com]
- 9. pnas.org [pnas.org]
- 10. hookelabs.org [hookelabs.org]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: [Ser140]-PLP(139-151) EAE Induction in SJL Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787862#ser140-plp-139-151-eae-induction-protocol-in-sjl-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com